Clozapine-D4
描述
氯氮平-d4 是氯氮平的一种氘代形式,氯氮平是一种非典型抗精神病药物,主要用于治疗精神分裂症和精神分裂情感障碍。 氯氮平-d4 中的氘原子取代了氢原子,使其可用作质谱法中定量氯氮平和其代谢物的内标 .
作用机制
氯氮平-d4 与氯氮平一样,通过拮抗大脑中多种神经递质受体来发挥作用。它对血清素 (5-HT2A) 和多巴胺 (D4) 受体具有高亲和力,这有助于减轻精神分裂症的阳性和阴性症状。 此外,它与组胺、毒蕈碱和肾上腺素受体相互作用,使其具有独特的药理学特性 .
生化分析
Biochemical Properties
Clozapine-D4, like clozapine, is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A . It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors, as well as the histamine H1 and α1-adrenergic receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by modulating various cell signaling pathways. Its binding to different receptors can lead to changes in gene expression and cellular metabolism . For instance, its interaction with dopamine receptors can regulate several key functions in the brain, such as motor output, motivation, and memory .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to various serotonin and dopamine receptors, leading to changes in neurotransmitter levels and neuronal activity .
Dosage Effects in Animal Models
It is known that clozapine, the parent compound, can have different effects at different doses, with potential adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as clozapine. Clozapine is metabolized primarily in the liver, with involvement of several cytochrome P450 enzymes .
Transport and Distribution
Given its lipophilic nature, it is likely to cross cell membranes easily and distribute widely throughout the body .
Subcellular Localization
Given its interactions with various cell surface receptors, it is likely to be found in the cell membrane where these receptors are located .
准备方法
合成路线和反应条件: 氯氮平-d4 的合成涉及将氘原子掺入氯氮平分子中。这可以通过多种方法实现,包括催化氢-氘交换反应。 该反应通常涉及在受控条件下使用氘气 (D2) 和合适的催化剂,用氘取代氢原子 .
工业生产方法: 氯氮平-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 在工业环境中,使用重水 (D2O) 作为溶剂和氘代试剂很常见,以实现高氘掺入率 .
化学反应分析
反应类型: 氯氮平-d4 会发生与非氘代对应物相似的各种化学反应。这些包括:
氧化: 氯氮平-d4 可以被氧化形成氯氮平-N-氧化物。
还原: 还原反应可以将氯氮平-N-氧化物还原回氯氮平-d4。
取代: 亲核取代反应可以在哌嗪环上发生.
常用试剂和条件:
氧化: 过氧化氢 (H2O2) 或其他氧化剂,在温和条件下。
还原: 硼氢化钠 (NaBH4) 或其他还原剂。
取代: 在碱性条件下,胺类或硫醇类等亲核试剂.
主要产物:
氧化: 氯氮平-N-氧化物-d4。
还原: 氯氮平-d4。
取代: 根据所使用的亲核试剂,各种取代衍生物.
科学研究应用
氯氮平-d4 由于其稳定性和同位素标记,在科学研究中被广泛使用。一些关键应用包括:
化学: 用作液相色谱-质谱法 (LC-MS) 中定量氯氮平和其代谢物的内标.
生物学: 有助于研究生物系统中氯氮平的代谢途径。
相似化合物的比较
氯氮平-d4 与其他氘代和非氘代抗精神病药物进行比较:
氯氮平: 非氘代形式,广泛用于临床环境。
奥氮平: 另一种非典型抗精神病药物,具有相似的受体特征,但副作用特征不同。
喹硫平: 以其镇静作用而闻名,用于治疗双相情感障碍。
独特性: 氯氮平-d4 的氘标记使其在研究环境中特别有价值,可用于精确定量和代谢研究。 其独特的受体结合特征和对治疗抵抗性精神分裂症的有效性使其区别于其他抗精神病药物 .
生物活性
Clozapine-D4 is a deuterated form of clozapine, an atypical antipsychotic primarily used to treat treatment-resistant schizophrenia. Its biological activity is closely linked to its interaction with various neurotransmitter receptors, particularly the dopamine D4 receptor. This article explores the biological activity of this compound, focusing on its pharmacodynamics, genetic factors influencing its efficacy, and relevant case studies.
Pharmacodynamics
Clozapine exhibits a unique pharmacological profile characterized by its high affinity for multiple receptors:
- Dopamine Receptors : Clozapine has a tenfold higher affinity for the dopamine D4 receptor compared to D2 and D3 receptors, which is significant in the context of schizophrenia treatment. This high affinity suggests that this compound may exert its therapeutic effects through modulation of dopaminergic pathways, particularly in the mesocorticolimbic region associated with schizophrenia symptoms .
- Serotonin Receptors : It also interacts with serotonin receptors, notably 5-HT2A and 5-HT2C, which contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia .
- Glutamatergic and Muscarinic Activity : Clozapine's effects are further enhanced by its action on glutamatergic and muscarinic neurotransmission, making it distinct from traditional antipsychotics .
Genetic Factors Influencing Efficacy
The variability in response to this compound can be attributed to genetic polymorphisms, particularly in the dopamine D4 receptor gene (DRD4). Research indicates:
- Polymorphisms : Variations in the DRD4 gene may influence individual responses to clozapine treatment. For instance, certain polymorphisms have been associated with differential responses in schizophrenia patients treated with clozapine .
- Cytochrome P450 Metabolism : The metabolism of clozapine is significantly affected by cytochrome P450 1A2 activity. Genetic variability in this enzyme can lead to substantial differences in plasma levels of clozapine, impacting therapeutic outcomes .
Case Studies
Several case studies highlight the clinical application and effectiveness of this compound:
- Case Study on Treatment-Resistant Schizophrenia : A 40-year-old female patient diagnosed with treatment-resistant schizophrenia (TRS) and 22q11.2 deletion syndrome showed marked improvement after being switched to Clozapine. The gradual titration of the drug resulted in significant symptom reduction without adverse effects, demonstrating its efficacy even in complex cases .
- Pharmacogenetic Insights : A study involving 149 patients examined the relationship between DRD4 polymorphisms and clozapine response. Although no direct association was found between specific genotypes and treatment outcomes, the research underscored the importance of genetic factors in tailoring clozapine therapy .
Data Table: Biological Activity Overview
Receptor Type | Affinity (Ki) | Role in Schizophrenia |
---|---|---|
Dopamine D2 | ~115 nM | Mediates positive symptoms |
Dopamine D3 | ~150 nM | Involved in emotional regulation |
Dopamine D4 | ~11.5 nM | Potential target for negative symptoms |
Serotonin 5-HT2A | ~50 nM | Modulates mood and cognition |
NMDA Receptors | Potentiation | Enhances glutamatergic transmission |
属性
IUPAC Name |
3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-MKQHWYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135565 | |
Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204395-52-8 | |
Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204395-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does clozapine interact with dopamine receptors, and what is its binding affinity compared to other antipsychotics?
A: Clozapine exhibits antagonist activity at dopamine receptors, particularly displaying a higher affinity for the D4 receptor compared to other subtypes like D2 and D3. [] Research suggests clozapine demonstrates a preference for the D4 receptor over D2 and D3, as indicated by its binding profile. [] For instance, eticlopride shows a stronger binding affinity for D2 over D3 and D4, while clozapine shows the highest affinity for D4. [] This distinct binding profile might contribute to clozapine's unique pharmacological profile and clinical effects compared to other antipsychotics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。